

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine structure elucidation

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

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An In-depth Technical Guide on the Structure Elucidation of **4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine** (IUPAC name: 4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on a proposed synthetic route and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. Detailed experimental protocols for the synthesis and characterization are provided to guide researchers in their own investigations of this and similar molecules.

Introduction

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is a bicyclic heterocyclic compound featuring a fused cyclohexene and isoxazole ring system with an amine substituent at the 3-position of the isoxazole ring. The isoxazole moiety is a key pharmacophore in a variety of biologically active compounds, exhibiting a wide range of activities. The 3-aminoisoxazole scaffold, in particular, is

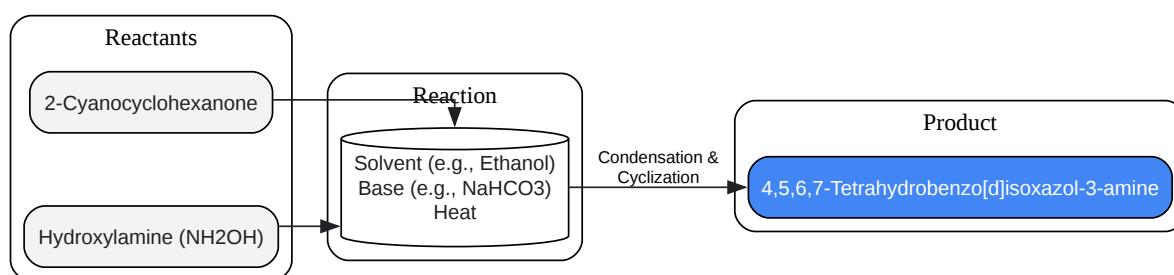
a structural component in several medicinal agents. This guide outlines the necessary steps to synthesize and confirm the structure of this target compound.

Chemical Structure:

- IUPAC Name: 4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine
- Molecular Formula: $C_7H_{10}N_2O$
- Molecular Weight: 138.17 g/mol
- CAS Number: 1004-64-4[1]

Proposed Synthesis

A plausible and efficient method for the synthesis of **4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine** involves the condensation and cyclization reaction of 2-cyanocyclohexanone with hydroxylamine. This approach is analogous to established syntheses of 3-aminoisoxazoles from β -ketonitriles.

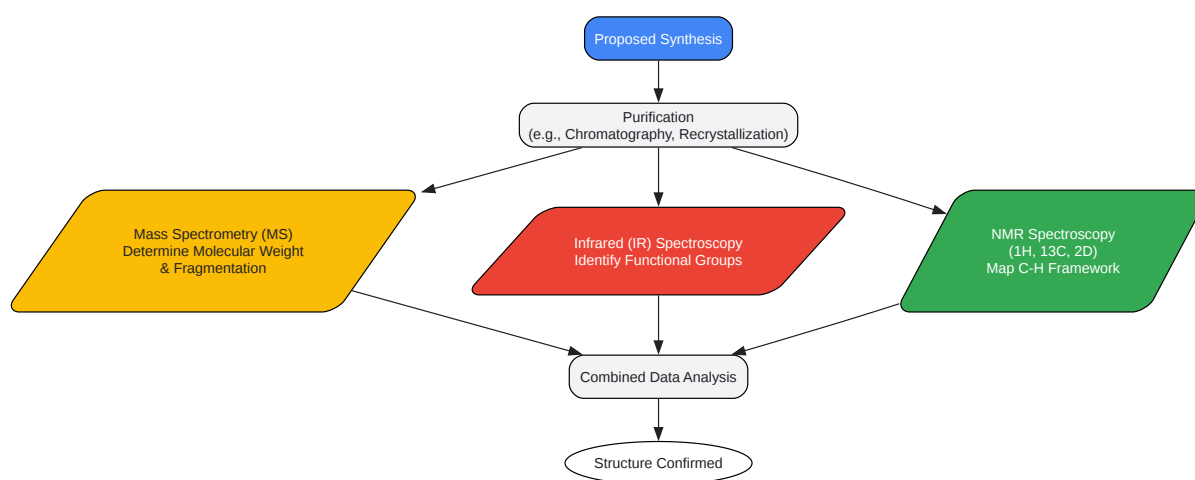


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Figure 1: Proposed synthesis of the target compound.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, allows for an unambiguous elucidation of the molecular structure.



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Figure 2: Logical workflow for structure elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine**.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)
-NH ₂ (amine)	5.0 - 6.0	Broad Singlet	-
-CH ₂ - (Position 4)	~2.5	Triplet	~6.0
-CH ₂ - (Position 7)	~2.3	Triplet	~6.0
-CH ₂ - (Position 5)	~1.8	Multiplet	-

| -CH₂- (Position 6) | ~1.7 | Multiplet | - |

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C3 (C-NH ₂)	~165
C3a	~110
C7a	~158
C4	~22
C5	~21
C6	~21

| C7 | ~20 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Amine (-NH ₂)	N-H Stretch	3400 - 3250 (two bands)	Medium
Amine (-NH ₂)	N-H Bend	1650 - 1580	Medium-Strong
Alkane (-CH ₂)	C-H Stretch	2950 - 2850	Strong
Isoxazole Ring	C=N Stretch	1620 - 1580	Medium

| Isoxazole Ring | C-O Stretch | 1250 - 1020 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value	Interpretation
138	[M] ⁺ (Molecular Ion)
121	[M-NH ₃] ⁺
110	[M-C ₂ H ₄] ⁺ (Retro-Diels-Alder)

| 96 | [M-C₃H₆]⁺ |

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

- Reactant Preparation: Dissolve 2-cyanocyclohexanone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium bicarbonate (1.5 eq) to the solution.

- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
- **Extraction:** Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. Set the spectral width to cover the range of 0-12 ppm. Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and assign chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate (for oils). Ensure the sample is free of solvent.
- **Data Acquisition:** Place the sample in an FT-IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Analysis Method:** Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source.
- **Data Acquisition:** Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the product. If using a high-resolution mass spectrometer (HRMS), the exact mass can be determined to confirm the elemental composition. For fragmentation studies, perform MS/MS analysis on the molecular ion peak.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structure elucidation of **4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine** can be systematically achieved through a logical combination of synthesis and spectroscopic analysis. While direct experimental data is scarce, the proposed synthetic route is robust, and the predicted spectroscopic data provides a reliable benchmark for researchers. The detailed protocols in this guide offer a clear path for the synthesis, purification, and structural confirmation of this and related heterocyclic compounds, facilitating further research in medicinal chemistry and drug development.

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References

- 1. 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-amine | 1004-64-4 | BAA00464 [biosynth.com]
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